1-(2-Methoxyethoxy)-2-nitrobenzene
Overview
Description
1-(2-Methoxyethoxy)-2-nitrobenzene is an intermediate for dyes and drugs . It adopts a synclinal conformation and is stabilized by C—H⋯O hydrogen bonds .
Synthesis Analysis
The synthesis of this compound is challenging due to molecular aggregation . An efficient methodology has been reported to access oligonucleotide conjugates of the clinically validated 2’- O -methoxyethyl modification, including key conjugation parameters .Molecular Structure Analysis
The O—C—C—O chain of this compound adopts a synclinal conformation . The crystal structure is stabilized by C—H⋯O hydrogen bonds .Scientific Research Applications
Synthesis of 1H-Indazoles : Nitrosobenzenes, closely related to methoxyethoxy nitrobenzenes, have been utilized in the efficient synthesis of 1H-indazoles through rhodium and copper catalyzed C-H activation and C-N/N-N coupling. This process is significant due to its high efficiency and tolerance to various functional groups (Wang & Li, 2016).
Study of Substituted Methoxybenzene Derivatives : Research on structures of methoxybenzenes, including derivatives similar to 1-(2-Methoxyethoxy)-2-nitrobenzene, reveals insights into their molecular planarity and interactions. These compounds form hydrogen-bonded dimers and display unique packing arrangements in their solid-state structures (Fun et al., 1997).
Understanding the Ortho-dehydrophenoxy Anion : The conjugate bases of methoxybenzene have been studied for their reaction with nitrous oxide, leading to the formation of the dehydrophenoxy anion. This research sheds light on the acidities of different ring positions in methoxybenzene and the reaction mechanisms involved (Dahlke & Kass, 1992).
Thermochemical Studies of Methoxyphenols : Methoxyphenols, structurally related to this compound, are key components of various antioxidants and biologically active molecules. Studies on their thermochemical properties, such as enthalpies of formation and vapor pressure, enhance our understanding of their behavior in different states (Varfolomeev et al., 2010).
Electron-Transfer Kinetics of Nitroxide Radicals : Nitroxide derivatives of methoxybenzene, including those related to this compound, have been explored for their potential as high power-rate electrode-active materials. Their fast electron-transfer process makes them suitable for various electrochemical applications (Suga et al., 2004).
Electrochemical Grafting of Phenyl Layers on Silicon Surfaces : The grafting process of methoxybenzene derivatives from diazonium salt solutions onto silicon surfaces has been studied. This research is crucial for understanding the electronic properties of silicon surfaces and the potential for creating functionalized semiconductor materials (Rappich et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, (2-Methoxyethoxy)ethanol, indicates that it is a combustible liquid and may damage the unborn child . It is toxic in contact with skin and causes serious eye irritation . These hazards may also apply to 1-(2-Methoxyethoxy)-2-nitrobenzene, but specific safety data for this compound is not available.
Future Directions
The future directions of research on 1-(2-Methoxyethoxy)-2-nitrobenzene could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards. The application of chemosensors in various established and emerging biotechnologies, is very bright .
Properties
IUPAC Name |
1-(2-methoxyethoxy)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJGNJDSIOAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978508 | |
Record name | 1-(2-Methoxyethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62819-95-8 | |
Record name | 1-(2-Methoxyethoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62819-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methoxy-2-nitrophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062819958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-methoxy-2-nitrophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.